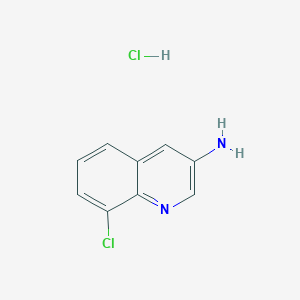

8-Chloroquinolin-3-amine hydrochloride

Description

Significance of the Quinoline (B57606) Nucleus as a Privileged Scaffold in Drug Discovery Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of new drugs. tandfonline.comcapes.gov.br The quinoline ring system exemplifies this concept, with its derivatives demonstrating a remarkable array of pharmacological properties. nih.govorientjchem.orgnih.gov These activities include, but are not limited to, anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal effects. nih.govorientjchem.orgnih.gov

The adaptability of the quinoline scaffold allows medicinal chemists to fine-tune the biological activity of its derivatives by introducing various substituents at different positions on the rings. nih.gov This synthetic tractability has been a key factor in the successful development of numerous quinoline-based drugs. tandfonline.com The ability of quinoline derivatives to interact with a wide range of biological targets, such as enzymes and receptors, underscores their importance in modern medicinal chemistry. nih.govnih.gov

Key Pharmacological Activities of Quinoline Derivatives:

Anticancer nih.govtandfonline.com

Antimalarial nih.govnumberanalytics.com

Antibacterial nih.govorientjchem.org

Anti-inflammatory nih.govnih.gov

Antifungal orientjchem.org

Antitubercular nih.gov

Anticonvulsant nih.gov

Overview of 8-Chloroquinolin-3-amine Hydrochloride within the Chloroquinoline-3-amine Class

This compound belongs to the chloroquinoline-3-amine class of compounds. The core structure features a quinoline ring substituted with a chlorine atom at the 8th position and an amine group at the 3rd position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for research and potential formulation purposes.

While extensive research has been conducted on various substituted quinolines, the 8-chloro-3-amino substitution pattern represents a specific area of investigation within medicinal chemistry. The synthesis of related structures, such as 3-chloroquinolin-8-amine, has been described in the literature, often involving multi-step processes. cymitquimica.com The study of such compounds contributes to a deeper understanding of the structure-activity relationships (SAR) of the broader quinoline class.

Historical Context and Therapeutic Relevance of Quinoline-Based Chemical Entities

The history of quinoline-based drugs is intrinsically linked to the fight against malaria. Quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for malaria and has been in use for centuries. nih.govresearchgate.netglobalresearchonline.net The discovery of quinine spurred the synthesis of numerous quinoline derivatives in the 20th century, leading to the development of highly effective antimalarial drugs like chloroquine, primaquine, and mefloquine. nih.govresearchgate.netglobalresearchonline.net

Chloroquine, a 4-aminoquinoline (B48711) derivative, became a cornerstone of malaria treatment and prophylaxis for many years due to its efficacy and low cost. researchgate.netwikipedia.org However, the emergence of drug-resistant strains of the malaria parasite necessitated the development of new quinoline-based therapies. researchgate.net

Beyond their antimalarial applications, quinoline derivatives have found utility in a variety of other therapeutic areas. ijpsr.com For instance, some fluoroquinolones are potent antibacterial agents, while certain quinoline-based compounds have been investigated for their anticancer properties, acting as kinase inhibitors or topoisomerase inhibitors. nih.govtandfonline.com The local anesthetic dibucaine (B1670429) and the anti-asthma drug montelukast (B128269) also feature a quinoline core, highlighting the broad therapeutic reach of this scaffold. nih.govpharmaguideline.com

The rich history and proven therapeutic value of quinoline-based compounds continue to inspire medicinal chemists to explore new derivatives like this compound in the quest for novel and more effective treatments for a range of diseases. nih.govnih.govnih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H8Cl2N2 |

|---|---|

Molecular Weight |

215.08 g/mol |

IUPAC Name |

8-chloroquinolin-3-amine;hydrochloride |

InChI |

InChI=1S/C9H7ClN2.ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;/h1-5H,11H2;1H |

InChI Key |

NTELLXPGNOGGNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Cl)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 8 Chloroquinolin 3 Amine Hydrochloride and Analogous Quinoline 3 Amines

Established Synthetic Pathways for Quinoline (B57606) Ring Formation Relevant to 8-Chloroquinolin-3-amine Hydrochloride

The construction of the quinoline nucleus is the foundational step in synthesizing this compound. Several classical name reactions, with appropriate modifications, are instrumental in this process.

Classical methods for quinoline synthesis, such as the Knorr, Skraup, and Doebner-von Miller reactions, have been cornerstones of heterocyclic chemistry for over a century. researchgate.nettandfonline.com These reactions typically involve the cyclization of aniline (B41778) derivatives with α,β-unsaturated carbonyl compounds, glycerol (B35011), or β-ketoesters under acidic conditions. iipseries.orgwikipedia.orgnih.gov

Knorr Quinoline Synthesis: This reaction involves the conversion of a β-ketoanilide to a 2-hydroxyquinoline (B72897) in the presence of a strong acid like sulfuric acid. iipseries.orgsynarchive.com For the synthesis of analogs of the target compound, a substituted aniline could be reacted with a suitable β-ketoester. The reaction proceeds via an initial formation of a β-anilinoacrylate, which then undergoes cyclization. wikipedia.org The choice of reaction conditions can be critical; for instance, using a large excess of polyphosphoric acid (PPA) favors the formation of 2-hydroxyquinolines, while smaller amounts can lead to 4-hydroxyquinolines. wikipedia.org

Skraup Synthesis: This method is a widely used technique for producing quinolines, often starting with aniline and glycerol in the presence of an oxidizing agent and sulfuric acid. iipseries.orgnih.gov A variation of this, the Skraup-Doebner-von Miller synthesis, utilizes α,β-unsaturated carbonyl compounds. wikipedia.org This approach could be adapted by using a substituted aniline as the starting material to introduce functionalities on the benzene (B151609) ring portion of the quinoline.

Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and involves reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. iipseries.orgwikipedia.org This method is particularly useful for synthesizing 2,4-disubstituted quinolines. iipseries.org The reaction mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.org For instance, an aniline can be reacted with acrolein diethyl acetal (B89532) under reflux in hydrochloric acid to produce the corresponding quinoline. chemicalbook.com

| Classical Reaction | Key Reactants | Typical Product | Relevance to Target Synthesis |

| Knorr Synthesis | β-ketoanilide, Sulfuric Acid | 2-Hydroxyquinoline | Can be modified with substituted anilines to build the quinoline core. iipseries.orgwikipedia.org |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Quinoline | A foundational method for creating the basic quinoline structure. iipseries.orgnih.gov |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline | Allows for the introduction of substituents on the pyridine (B92270) ring. iipseries.orgwikipedia.org |

Nucleophilic substitution reactions are pivotal for introducing functionalities onto a pre-formed quinoline ring. Halogenated quinolines, particularly those with halogens at the 2 and 4-positions, are highly susceptible to nucleophilic attack. quimicaorganica.org This reactivity stems from the electron-withdrawing nature of the nitrogen atom in the ring, which activates these positions. The reaction typically proceeds through an addition-elimination mechanism, forming a stable intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org This approach is crucial for introducing the 3-amino group in the target molecule, likely by displacing a suitable leaving group on a precursor molecule.

Targeted Synthesis of 3-Aminoquinolines and Introduction of Substituents

The introduction of the amino group at the 3-position is a critical step. One common strategy involves the reduction of a corresponding nitroquinoline derivative. For example, nitroquinolines can be readily reduced to their amino counterparts under mild conditions, a transformation that is tolerant of various other functional groups, including halogens. nih.gov Another approach could involve the direct amination of a quinoline precursor, although this can be less regioselective. The synthesis of 4-aminoquinazolines, a related heterocyclic system, often relies on the regioselective nucleophilic aromatic substitution (SNAr) of a chlorine atom at the 4-position by an amine. nih.gov A similar strategy could be envisioned for 3-aminoquinolines, where a suitable leaving group at the 3-position is displaced by an amine or an ammonia (B1221849) equivalent.

Regioselective Introduction of Chlorine at the 8-Position of the Quinoline Nucleus

Achieving regioselective chlorination at the C8 position of the quinoline ring is a significant challenge. Direct electrophilic halogenation of quinoline typically occurs at the 5- and 8-positions. iipseries.org However, directing this substitution selectively to the 8-position often requires specific strategies. One effective method involves the use of quinoline N-oxides. The N-oxide functionality can direct metal-catalyzed C-H activation/functionalization reactions to the C8 position. For instance, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C8 position. acs.orgacs.org Similarly, ruthenium-catalyzed and rhodium-catalyzed C-H functionalizations of quinoline N-oxides also exhibit high C8 selectivity. nih.govnih.gov After the C8 position is functionalized, subsequent chemical transformations could be employed to introduce the chlorine atom. Another approach could involve starting with a pre-functionalized aniline, such as 2-chloroaniline, and then constructing the quinoline ring using one of the classical methods mentioned earlier.

Hydrochloride Salt Formation Methodologies

The final step in the synthesis is the formation of the hydrochloride salt. This is a standard procedure for many amine-containing pharmaceutical compounds to improve their water solubility and bioavailability. spectroscopyonline.com The most common method involves treating a solution of the free amine with hydrochloric acid. spectroscopyonline.com This can be achieved by bubbling dry hydrogen chloride gas through a solution of the amine in an anhydrous solvent like ether or ethanol (B145695). researchgate.netresearchgate.net Alternatively, a solution of HCl in a solvent such as dioxane or ethanol can be added to the amine solution, often at reduced temperatures, to precipitate the hydrochloride salt. researchgate.net Another practical method involves heating an equimolar mixture of the free amine with ammonium (B1175870) chloride in ethanol. tandfonline.com

| Method | Reagents | Procedure | Key Advantage |

| Gaseous HCl | Amine, Dry HCl gas, Anhydrous solvent | Bubbling HCl gas through the amine solution. researchgate.net | Direct and efficient for salt precipitation. |

| HCl Solution | Amine, HCl in Dioxane/Ethanol | Adding the HCl solution to the amine solution. researchgate.net | Good control over stoichiometry and precipitation. |

| Ammonium Chloride | Amine, Ammonium Chloride, Ethanol | Heating the mixture in ethanol. tandfonline.com | Practical and high-yielding for many amines. |

Green Chemistry Approaches in Quinoline Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. acs.orgnih.govbenthamdirect.com For quinoline synthesis, this has translated into exploring reactions that utilize less hazardous solvents, renewable starting materials, and more efficient energy sources. acs.org For example, microwave-assisted organic synthesis has been shown to accelerate many classical quinoline syntheses, often leading to higher yields in shorter reaction times. tandfonline.com The use of water as a green solvent is also being increasingly explored. tandfonline.com Furthermore, the development of catalytic systems that can be recycled and reused aligns with the principles of green chemistry. benthamdirect.com These approaches aim to reduce the environmental impact and economic costs associated with traditional synthetic methods, which often require high temperatures and hazardous reagents. researchgate.netnih.gov

Sonochemistry-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis, often leading to enhanced reaction rates, higher yields, and milder reaction conditions. The use of ultrasound irradiation can promote various synthetic transformations, including the synthesis of heterocyclic compounds like quinolines. scholaris.caresearchgate.net

Ultrasound-assisted synthesis has been successfully employed for the preparation of various quinoline derivatives. For instance, a one-pot, three-component synthesis of 2-substituted quinolines has been developed using ultrasound irradiation in water with SnCl₂·2H₂O as a precatalyst. This method involves the reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate under the influence of aerial oxygen to afford the desired products in good yields. The use of ultrasound significantly accelerates the reaction compared to conventional heating methods.

Another example is the ultrasound-assisted synthesis of hybrid quinoline-imidazole derivatives. scholaris.caresearchgate.net In this multi-step synthesis, the N-alkylation of the imidazole (B134444) ring was significantly accelerated by ultrasound, reducing the reaction time from 48–96 hours to just 1–2 hours. scholaris.ca This demonstrates the potential of sonochemistry to improve the efficiency of synthetic steps leading to complex quinoline-containing molecules.

The benefits of sonochemistry in quinoline synthesis are further highlighted by the development of methods for the preparation of quinoxaline (B1680401) derivatives, which share a similar heterocyclic core. A one-pot three-component sonochemical synthesis of quinoxalines has been reported, emphasizing the green aspects of this methodology. researchgate.net

The following table summarizes the key findings for the sonochemistry-assisted synthesis of quinoline derivatives based on available literature.

| Starting Materials | Catalyst/Conditions | Product | Yield | Reaction Time | Reference |

| Aniline, Aldehydes, Ethyl 3,3-diethoxypropionate | SnCl₂·2H₂O, Water, Ultrasound | 2-Substituted Quinolines | Good | Not Specified | |

| Imidazole derivatives, Alkyl halides | Ultrasound | N-alkylated imidazoles | High | 1-2 hours | scholaris.ca |

| 4,7-dichloroquinoline (B193633), 3-Amino-1,2,4-triazole | Ethanol, Ultrasound (90°C) | 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine | 78-89% | 30 min | tandfonline.com |

Solvent-Free Synthetic Methodologies

Solvent-free synthesis has gained significant attention as a green chemistry approach that minimizes the use of volatile organic compounds, reduces waste, and often simplifies reaction work-up. Several solvent-free methods have been developed for the synthesis of quinolines and their derivatives, often employing thermal heating or microwave irradiation.

One notable solvent-free approach is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This reaction can be efficiently promoted by various catalysts under solvent-free conditions. For example, BiCl₃ has been used as a catalyst for the solvent-free synthesis of polysubstituted quinolines via the Friedländer reaction, affording excellent yields under thermal heating. nih.gov

Similarly, caesium iodide (CsI) has been demonstrated as an effective catalyst for the solvent-free synthesis of quinoline derivatives from the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones. researchgate.net This method offers advantages such as good yields, clean reactions, simple methodology, short reaction times, and easy work-up. researchgate.net

Microwave-assisted solvent-free synthesis provides another efficient route to quinoline derivatives. A notable example is the synthesis of 4-aminoaryl/alkyl-7-chloroquinolines through the regioselective aromatic nucleophilic substitution of 4,7-dichloroquinoline with aromatic and aliphatic amines under solvent- and catalyst-free microwave irradiation. capes.gov.br This method demonstrates high chemoselectivity, with the amino group reacting preferentially over a phenolic hydroxyl group. capes.gov.br

The following table summarizes representative examples of solvent-free synthetic methodologies for quinoline derivatives.

| Starting Materials | Catalyst/Conditions | Product | Yield | Reference |

| o-aminoarylketone/aldehyde, α-methylene ketones | BiCl₃, Solvent-free, Thermal heating | Polysubstituted quinolines | Excellent | nih.gov |

| 2-aminoacetophenone/benzophenone, Ketones | CsI, Solvent-free, Thermal heating | Quinoline derivatives | Good | researchgate.net |

| 4,7-dichloroquinoline, Aromatic/aliphatic amines | Solvent-free, Microwave irradiation | 4-Aminoaryl/alkyl-7-chloroquinolines | Not Specified | capes.gov.br |

Investigation of Biological Activity Mechanisms of 8 Chloroquinolin 3 Amine Hydrochloride and Quinoline Based Analogues

Mechanisms of Antimicrobial Action

The broad-spectrum activity of quinoline (B57606) derivatives is attributed to their capacity to engage with multiple intracellular targets. These interactions can lead to the inhibition of DNA replication, disruption of cell membrane integrity, and interference with metabolic pathways. The following subsections provide a detailed examination of the primary mechanisms of antimicrobial action identified for this class of compounds.

Quinolone-based compounds are well-established inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govyoutube.com These enzymes are essential for managing DNA topology during replication, transcription, and repair. nih.gov DNA gyrase, composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process vital for relieving the torsional stress that accumulates ahead of the replication fork. youtube.comyoutube.com Topoisomerase IV, on the other hand, is primarily responsible for decatenating daughter chromosomes following replication. nih.govyoutube.com

The mechanism of inhibition involves the stabilization of a covalent complex between the topoisomerase and the cleaved DNA. nih.govnih.gov Quinolones bind to this complex, preventing the re-ligation of the DNA strands. mdpi.com This leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell. nih.govyoutube.com For many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most gram-positive bacteria. youtube.comyoutube.com The binding of quinolones occurs in a pocket formed by both the enzyme and the DNA, with interactions involving specific residues within the GyrA subunit, such as Ser83 and Asp87, being crucial for drug binding. nih.gov

| Enzyme | Primary Function | Effect of Inhibition by Quinoline Analogues | Primary Target In |

|---|---|---|---|

| DNA Gyrase (Topoisomerase II) | Introduces negative supercoils into DNA, relieving torsional stress during replication. youtube.comyoutube.com | Stabilization of the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks. nih.govnih.gov | Gram-negative bacteria. youtube.com |

| Topoisomerase IV | Decatenates daughter chromosomes after DNA replication. nih.govyoutube.com | Prevention of chromosome segregation, leading to cell division arrest. nih.gov | Gram-positive bacteria. youtube.com |

The outer membrane of Gram-negative bacteria is a formidable barrier, largely due to the presence of lipopolysaccharide (LPS). The transport of LPS from the inner membrane to the outer membrane is facilitated by the Lpt machinery, a protein bridge spanning the periplasm. mdpi.comnih.gov A critical interaction within this system occurs between LptA and LptC, which are responsible for shuttling LPS across the periplasmic space. researchgate.netnih.gov

Targeting the LptA-LptC interaction has emerged as a promising strategy for developing new antibiotics against Gram-negative bacteria. researchgate.netnih.gov Disruption of this interaction halts the transport of LPS, leading to its accumulation in the periplasm and compromising the integrity of the outer membrane. mdpi.comnih.gov This can render the bacteria more susceptible to other antibiotics and environmental stresses. mdpi.com Several small molecules have been identified that can inhibit the LptA-LptC interaction, demonstrating the feasibility of this approach. mdpi.comfrontiersin.org The antibacterial activity of certain quinoline derivatives has been linked to their ability to disrupt this crucial protein-protein interaction, validating the LPS transport pathway as a viable target for new antibacterial agents. researchgate.net

Bacterial biofilms are structured communities of microorganisms encased in a self-produced protective matrix, which confers increased resistance to antibiotics and host immune responses. scienmag.com The ability to inhibit or disrupt biofilm formation is a key attribute for effective antimicrobial agents. Quinoline-based compounds have demonstrated promising activity in this regard. scienmag.comnih.gov

The mechanisms by which quinoline derivatives inhibit biofilm formation are multifaceted. Some compounds interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm development. mdpi.com Others may disrupt the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. Research on quinoline triazoles has shown their potential to directly target the biofilm structure, which could reduce the persistence of infections caused by multi-drug-resistant organisms. scienmag.com For instance, certain isatin–quinoline conjugates have demonstrated significant inhibitory activity against biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such conjugate, 11a, showed 83.60% inhibition at a concentration of 10 mg/mL. nih.gov Further studies, including time-kill kinetic assays and transmission electron microscopy, are being employed to elucidate the precise mechanisms of action against biofilms. nih.govnih.gov

Dihydrofolate reductase (DHFR) is a vital enzyme in both prokaryotic and eukaryotic cells. d-nb.inforjraap.com It catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. d-nb.info Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. d-nb.info This makes DHFR a well-established target for antimicrobial and anticancer therapies. d-nb.inforesearchgate.net

Several quinoline and quinazoline derivatives have been identified as potent inhibitors of bacterial DHFR. nih.govplos.org These compounds often act as non-classical antifolates and can be more selective for bacterial DHFR over the human enzyme. plos.org For example, a study on quinoline-2-one derivatives demonstrated their ability to inhibit the DHFR enzyme with IC₅₀ concentrations more potent than the reference drug trimethoprim. nih.gov Compound 6c from this study was found to be the most effective DHFR inhibitor, with an IC₅₀ value of 3.25 ± 0.15 μM, making it 2.5-fold more potent than trimethoprim. nih.gov The development of dual-target inhibitors that act on both DNA gyrase and DHFR is also an active area of research. researchgate.net

| Compound | DHFR IC₅₀ (μM) | Potency Relative to Trimethoprim |

|---|---|---|

| 6c | 3.25 ± 0.15 nih.gov | 2.5-fold more potent nih.gov |

| 6l | 6.30 ± 0.20 nih.gov | More potent nih.gov |

| 6o | 7.40 ± 0.25 nih.gov | More potent nih.gov |

| Trimethoprim (Reference) | 8.40 ± 0.15 nih.gov | - |

Mycobacterial ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis, as it is essential for generating ATP through oxidative phosphorylation. nih.govfrontiersin.org This enzyme has been validated as a drug target, most notably by the diarylquinoline drug bedaquiline. nih.govnih.gov

The mechanism of inhibition by quinoline-based compounds involves binding to the F_O subunit of the ATP synthase, specifically to the c-ring. nih.govnih.gov This binding event halts the rotation of the c-ring, which in turn disrupts the proton motive force and inhibits ATP synthesis, ultimately leading to bacterial cell death. nih.govnih.gov Several novel substituted chloroquinolines have been shown to inhibit Mycobacterium smegmatis ATP synthase with IC₅₀ values in the low micromolar range. nih.gov These compounds were also found to be bactericidal against non-replicating M. tuberculosis and caused a significant reduction in total cellular ATP. nih.gov Importantly, these compounds exhibit selectivity for the mycobacterial enzyme over mammalian mitochondrial ATP synthase. nih.gov

Ergosterol is an essential component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. mdpi.com The ergosterol biosynthesis pathway is a primary target for many antifungal drugs, including the widely used azoles. mdpi.com

Quinoline derivatives have been investigated as potential inhibitors of ergosterol biosynthesis. nih.govconsensus.app The primary target within this pathway for many antifungal agents is the enzyme lanosterol 14α-demethylase (Erg11p or CYP51), which is a key step in the conversion of lanosterol to ergosterol. mdpi.comresearchgate.net By inhibiting this enzyme, quinoline-based compounds can disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane. researchgate.net Molecular docking and dynamics simulation studies have been employed to analyze the binding modes of quinoline derivatives to Erg11 and other crucial enzymes in the pathway, such as Erg1 and Erg24, to better understand their inhibitory potential. nih.gov

Mechanisms of Anticancer Activity

The anticancer properties of 8-Chloroquinolin-3-amine hydrochloride and related quinoline-based analogues are attributed to their ability to interfere with multiple crucial cellular processes required for tumor growth and survival. These mechanisms range from direct interaction with genetic material to the inhibition of key enzymatic pathways that regulate cell division, signaling, and stress responses.

DNA Intercalation and Interference with Replication

A primary mechanism by which quinoline derivatives exert their anticancer effects is through direct interaction with DNA. researchgate.net Certain quinoline-based compounds function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. researchgate.net This intercalation distorts the helical structure, creating a physical barrier that interferes with essential cellular processes such as DNA replication and transcription.

Research has shown that some quinoline analogues specifically intercalate into the minor groove of DNA. nih.govnih.govbiorxiv.org This interaction can lead to significant conformational changes in the DNA structure, which in turn inhibits the function of DNA-acting enzymes, including DNA polymerases and DNA methyltransferases. nih.govnih.govbiorxiv.org For instance, studies on a set of fifteen quinoline-based analogues revealed that compounds with methylamine or methylpiperazine additions could effectively intercalate into DNA, leading to the inhibition of human DNMT1 (DNA methyltransferase 1). nih.govnih.gov By disrupting these enzymatic activities, quinoline compounds can effectively halt DNA replication and prevent the proliferation of cancer cells. nih.govnih.gov

| Quinoline Analogue | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| Quinoline analogue with methylamine addition (Compound 9) | Intercalates into the minor groove of DNA. | Inhibits human DNA methyltransferase 1 (DNMT1) and polymerases. | nih.govnih.gov |

| Quinoline analogue with methylpiperazine addition (Compound 11) | Intercalates into the minor groove of DNA. | Demonstrates low micromolar inhibitory potency against human DNMT1; also inhibits other DNA-acting enzymes. | nih.govnih.gov |

| Quinoline-chalcone hybrids | DNA intercalation. | Exhibit potent anticancer activities through the induction of apoptosis and inhibition of topoisomerases. | nih.gov |

Induction of DNA Damage Response (e.g., p53 activation)

By causing structural damage to DNA, quinoline compounds can trigger the cell's DNA Damage Response (DDR) pathways. nih.govnih.govbiorxiv.org A critical component of this response is the activation of the tumor suppressor protein p53, which plays a central role in cell cycle arrest, DNA repair, and apoptosis. researchgate.netresearchgate.net

Several studies have demonstrated that quinoline analogues can elicit a p53-mediated DDR. For example, the quinoline derivative clioquinol has been shown to induce DNA double-strand breaks (DSBs). nih.gov This damage leads to the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, which then phosphorylates p53 at the Serine-15 residue, enhancing its stability and transcriptional activity. nih.gov Activated p53 then upregulates its target genes, such as p21 and GADD45α, which mediate cell cycle arrest and apoptosis, thereby preventing the propagation of damaged cells. researchgate.netnih.gov The functional status of p53 in cancer cells can influence the mechanism of action, with differences observed in cell cycle arrest and apoptosis induction in cells with wild-type versus mutant p53. researchgate.net

| Compound | Mechanism | Effect on DDR Pathway | Cellular Outcome | Reference |

|---|---|---|---|---|

| Quinoline analogue (Compound 11) | Induces DNA damage. | Elicits a DNA damage response via p53 activation in cancer cells. | Contributes to anticancer activity. | nih.govnih.govbiorxiv.org |

| Clioquinol | Induces DNA double-strand breaks (DSBs). | Activates ATM kinase, leading to phosphorylation and stabilization of p53. | Increased expression of p21 and GADD45α, leading to cell cycle arrest and neurotoxicity. | nih.gov |

| Styrylquinolines | Induces DNA damage. | Activates p53-dependent pathways. | Induces cell cycle arrest and apoptosis; the mechanism is dependent on the p53 status of the cell line. | researchgate.net |

| Chloroquine | Induces DNA damage. | Stabilizes p53 and activates p53 transcriptional response. | Induces apoptosis in human glioma cells. | nih.gov |

Topoisomerase Inhibition (Type I and Type II)

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination by introducing transient single- or double-strand breaks. mdpi.com The inhibition of these enzymes leads to the accumulation of DNA breaks and ultimately triggers cell death, making them validated targets for cancer chemotherapy. mdpi.com

Quinoline-based compounds have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govmdpi.comnih.gov The planar quinoline ring system is well-suited for intercalating into the DNA-enzyme complex, stabilizing it, and preventing the re-ligation of the DNA strands. For example, a series of novel pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their anticancer activity, with several compounds demonstrating significant inhibitory effects on both Topo I and Topo IIα. mdpi.com Specifically, compound 2E from this series showed 88.3% inhibition of Topo IIα activity, comparable to the established drug etoposide. mdpi.com Similarly, other quinoline derivatives have been identified as Topo I inhibitors with potential therapeutic applications. nih.gov

| Quinoline Derivative Class | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[4,3-f]quinolines | Topoisomerase I and Topoisomerase IIα | Compound 2E exhibited potent Topo IIα inhibition (88.3%), while compound 2P showed strong Topo I inhibition (82.1%). | mdpi.com |

| General Quinoline Derivatives | Topoisomerase I | Twenty-five synthesized quinoline derivatives were identified as Topo I inhibitors. | nih.gov |

| Quinoline-chalcone hybrids | Topoisomerase I and Topoisomerase II | Hybrid molecules were found to possess potent anticancer activities acting through the inhibition of Topo I and II. | nih.gov |

Tubulin Polymerization Inhibition and Disruption of Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are critical for cell division, intracellular transport, and maintenance of cell shape. nih.gov Disruption of microtubule dynamics is a highly effective strategy in cancer therapy, as it leads to mitotic arrest and apoptosis. researchgate.net

Many quinoline derivatives have been developed as tubulin polymerization inhibitors that act as microtubule-targeting agents. nih.govnih.govnih.gov These compounds often bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. nih.govnih.gov For example, a series of quinoline derivatives designed as analogues of combretastatin A-4, a known tubulin inhibitor, demonstrated potent antiproliferative activities. nih.gov One of the most potent compounds, 12c, was found to significantly inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in various cancer cell lines. nih.gov Similarly, another quinoline derivative, compound 4c, was identified as a potent antiproliferative agent that successfully inhibits tubulin polymerization with an IC50 value of 17 ± 0.3 μM and induces cell cycle arrest at the G2/M phase. rsc.org

| Compound/Class | Target Site | Mechanism | Antiproliferative Activity (IC50) | Reference |

|---|---|---|---|---|

| Quinoline derivative 12c (CA-4 analogue) | Colchicine binding site on tubulin | Inhibits tubulin polymerization, induces G2/M phase arrest and apoptosis. | 0.010 to 0.042 µM against MCF-7, HL-60, HCT-116, and HeLa cells. | nih.gov |

| Quinoline derivative 4c | Colchicine binding site on tubulin | Inhibits tubulin polymerization (IC50 = 17 ± 0.3 μM), induces G2/M arrest. | Exhibited strong antitumor activity against several cell lines in NCI-60 screen. | rsc.org |

| Quinoline-chalcone hybrids (Compounds 29 and 30) | Colchicine binding site on tubulin | Disrupt microtubule dynamics. | Effective against MCF10A breast cancer cells and multi-drug resistant cancer cells. | nih.gov |

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, including those involved in cell growth, proliferation, differentiation, and survival. nih.gov Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy. nih.gov The quinoline scaffold has proven to be a versatile framework for the development of inhibitors targeting a wide spectrum of protein kinases. nih.govarabjchem.org

Tyrosine Kinases: Quinoline derivatives exhibit significant inhibitory activity across a broad range of tyrosine kinases. nih.govnih.gov

c-Met Kinase: The HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers. nih.gov The quinoline core is central to several approved c-Met inhibitors, including cabozantinib and foretinib. nih.govresearchgate.net Extensive research has focused on modifying the quinoline scaffold at the C-3, C-6, and C-7 positions to enhance potency and selectivity against c-Met kinase. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver in many epithelial cancers. nih.gov The 4-anilinoquinoline-3-carbonitrile class of compounds was developed as potent EGFR inhibitors, designed based on the structures of approved 4-anilinoquinazoline drugs like erlotinib and gefitinib. nih.govnih.gov Fused tricyclic quinazoline analogues have also been shown to be extremely potent inhibitors of EGFR's tyrosine kinase activity, binding competitively at the ATP site. acs.org

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical for angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.govresearchgate.net Quinoline-based drugs, such as cediranib and vandetanib, are effective inhibitors of VEGFR tyrosine kinases. mdpi.com Many research efforts have focused on developing dual inhibitors that target both EGFR and VEGFR pathways simultaneously. mdpi.com

ATM Kinase: While many quinoline derivatives are designed as kinase inhibitors, some can modulate kinase activity as part of a broader mechanism. For instance, the quinoline-containing compound clioquinol induces DNA double-strand breaks, which leads to the activation of ATM kinase as part of the DNA damage response, ultimately activating p53 signaling. nih.gov

| Target Kinase | Example Quinoline-Based Inhibitor(s) | Key Research Findings | Reference |

|---|---|---|---|

| c-Met | Cabozantinib, Foretinib, Analogues 27 & 28 | Interact with the kinase domain; analogues 27 and 28 show high potency (IC50 = 19 and 64 nM, respectively). | nih.gov |

| EGFR | Imidazo[4,5-g]quinazoline (Compound 8), 4-anilinoquinoline-3-carbonitriles | Compound 8 is an extremely potent inhibitor (IC50 = 0.008 nM). 4-anilinoquinolines designed based on approved TKIs. | nih.govacs.org |

| VEGFR | Cediranib, Vandetanib | Marketed anticancer agents that inhibit VEGFR tyrosine kinase activity. | mdpi.com |

| Dual EGFR/VEGFR-2 | Substituted thiourea quinazoline derivatives | Designed as dual inhibitors of both EGFR and VEGFR-2. | mdpi.com |

| PKA, PKG, PKC, MLCK | H-8 (isoquinolinesulfonamide) | Potent inhibitor of PKA (Ki = 1.2 µM) and PKG (Ki = 0.48 µM); moderate inhibitor of PKC and MLCK. | caymanchem.com |

HSP90 Inhibition and Concomitant Induction of HSP70

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. nih.govresearchgate.net Inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of these client proteins, making it an attractive target for cancer therapy. nih.govnih.gov

Various quinoline analogues have been identified as Hsp90 inhibitors. nih.gov These compounds typically bind to the N-terminal ATP-binding pocket of Hsp90, preventing its chaperone activity. nih.gov This leads to the degradation of key client proteins like Her2 and Akt, resulting in cytotoxic effects against cancer cells. nih.gov A well-documented consequence of Hsp90 inhibition is the compensatory upregulation and induction of Heat Shock Protein 70 (Hsp70). nih.govnih.gov This induction of HSP70 is often used as a pharmacodynamic biomarker to confirm the biological activity of Hsp90 inhibitors in cells. nih.gov For example, a 2-aroylquinoline-5,8-dione derivative (compound 27) was found to inhibit cancer cell growth and persuade the degradation of Hsp70 and Akt protein. nih.gov

| Quinoline-Based Inhibitor | Effect on Hsp90 | Effect on Client/Other Proteins | Hsp70 Induction | Reference |

|---|---|---|---|---|

| Compound 28 (Cytotoxic derivative) | Inhibits Hsp90 function. | Effective in the degradation of Her2 protein. | Implied as a downstream effect of Hsp90 inhibition. | nih.gov |

| Compound 27 (2-aroylquinoline-5,8-dione) | Inhibits Hsp90 function. | Persuaded the degradation of Hsp70 and Akt protein. | Degradation noted, which is an atypical result compared to the usual induction. | nih.gov |

| General Hsp90 Inhibitors | Inhibition of chaperone activity. | Degradation of client proteins (e.g., Cdk4, Raf-1, Akt, mutant p53). | Hsp70 expression is typically induced as a compensatory mechanism. | nih.govnih.gov |

Modulation of Cell Cycle Progression (e.g., G2/M phase arrest)

A significant mechanism through which quinoline-based compounds exert their antiproliferative effects is the disruption of the normal cell cycle, frequently leading to arrest at the G2/M checkpoint. This prevents cells from entering mitosis, ultimately triggering apoptosis or cellular senescence.

Research has shown that various quinoline analogues induce G2/M arrest through the modulation of key regulatory proteins. For instance, the compound 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) was found to be a potent inducer of cell cycle arrest and apoptosis. researchgate.netnih.gov Treatment of Jurkat T cells with QBS led to an increase in the levels of cyclin B1 and phosphorylated cdc2, which was associated with a decrease in cdc2 kinase activity, a crucial driver of G2 to M phase transition. researchgate.net

Similarly, the well-known antimalarial quinoline, chloroquine, has been shown to induce G2/M phase arrest in human breast cancer cells. guidetopharmacology.org This effect was linked to a reduction in the protein levels and/or activity of several key cell cycle regulators, including polo-like kinase 1 (Plk1) and phosphorylated cell division cycle 25C (Cdc25C). guidetopharmacology.org The CDK1/cyclin B complex is a primary regulatory factor for the G2/M checkpoint, and its activity is essential for entry into mitosis. nih.govmalariaworld.org Chloroquine's interference with these upstream regulators disrupts the activation of the CDK1/cyclin B complex, thereby halting cell cycle progression. guidetopharmacology.orgnih.gov Furthermore, some quinoline analogues, such as clioquinol, have also been demonstrated to cause G2/M phase arrest. unesp.br

| Compound | Cell Line | Effect on Cell Cycle | Key Molecular Targets/Pathways Affected | Reference |

|---|---|---|---|---|

| 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) | Jurkat T cells | G2 arrest | ↑ Cyclin B1, ↑ Phosphorylated-cdc2, ↓ cdc2 kinase activity | researchgate.net |

| Chloroquine | Bcap-37 (Breast Cancer) | G2/M arrest | ↓ Plk1, ↓ Phosphorylated Cdc25C, ↓ Phosphorylated ERK1/2, ↓ Phosphorylated Akt | guidetopharmacology.org |

| Clioquinol | Saccharomyces cerevisiae | G2/M arrest | Upregulation of TDH3 protein | unesp.br |

DNA Methyltransferase (DNMT) Inhibition and Protein Degradation

Quinoline-based compounds have emerged as significant inhibitors of DNA methyltransferases (DNMTs), enzymes that are crucial for epigenetic regulation and are often dysregulated in cancer. acs.org The mechanism of action for some of these compounds is twofold, involving both the direct inhibition of DNMT catalytic activity and the induction of DNMT protein degradation.

SGI-1027, a quinoline-based compound, is a well-characterized non-nucleoside DNMT inhibitor. acs.orgnih.gov Enzymatic studies have shown that SGI-1027 and its analogues act as competitive inhibitors with respect to the DNA substrate and are non-competitive with the methyl donor cofactor, S-adenosyl-l-methionine (AdoMet). acs.orgnih.gov More recently developed bis-quinoline analogues of SGI-1027 have demonstrated high inhibitory potency, particularly against DNMT3A. researchgate.net

Beyond enzymatic inhibition, certain quinoline derivatives can induce the degradation of DNMT proteins. researchgate.netsemanticscholar.org For example, specific bis-quinoline compounds were found to cause the degradation of both DNMT1 and DNMT3A proteins in HCT116 colon cancer cells. semanticscholar.org This dual-action mechanism—inhibiting the enzyme's function and reducing its cellular levels—represents a potent strategy for reversing the aberrant hypermethylation of tumor suppressor genes in cancer cells. Another compound, GSK-3484862, a non-nucleoside inhibitor, has been shown to selectively target DNMT1 for rapid, proteasome-dependent protein degradation. nih.gov This leads to global hypomethylation in treated cells. nih.gov

| Compound Type | Example Compound(s) | Primary DNMT Target(s) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 4-Aminoquinoline (B48711) | SGI-1027 | DNMT1, DNMT3A, DNMT3B | Enzymatic inhibition (DNA competitive) | acs.orgnih.gov |

| Bis-quinoline | Compound 2b | DNMT3A (high potency) | DNMT3A catalytic inhibition & DNMT1/3A protein degradation | researchgate.netsemanticscholar.org |

| Dicyanopyridine-containing | GSK-3484862 | DNMT1 (selective) | Proteasome-dependent protein degradation | nih.gov |

Inhibition of Angiogenesis-Related Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Quinoline-based molecules have been identified as potent inhibitors of angiogenesis by targeting key signaling pathways that regulate this process. sci-hub.semdpi.com

A primary target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key tyrosine kinase receptor in the angiogenesis signaling cascade. tandfonline.com The quinoline derivative clioquinol has been shown to directly inhibit angiogenesis by binding to the ATP-binding site of VEGFR2, which promotes its degradation through both proteasomal and lysosomal pathways. This leads to the downregulation of downstream signaling, including the ERK pathway, effectively suppressing blood vessel formation. Another synthetic compound, 2-Formyl-8-hydroxy-quinolinium chloride, has also demonstrated strong antiangiogenic activity in both in vitro and in vivo models.

Quinoline scaffolds are integral to many multi-kinase inhibitors that target not only VEGFR but also other receptors involved in carcinogenic pathways that promote angiogenesis, such as the epidermal growth factor receptor (EGFR) and c-Met. nih.govmdpi.com By inhibiting these pivotal receptors, quinoline derivatives can disrupt the signaling cascades, such as Ras/Raf/MEK and PI3K/Akt/mTOR, that are essential for cancer cell proliferation, survival, and angiogenesis. tandfonline.comnih.gov

Mechanisms of Antimalarial Activity

Quinoline-containing compounds are a cornerstone of antimalarial chemotherapy. Their efficacy stems from several mechanisms that target unique aspects of the Plasmodium parasite's life cycle within human erythrocytes.

Inhibition of Plasmodial Proteins (e.g., Translation Elongation Factor 2 (PfEF2), Purine Nucleoside Phosphorylase (PfPNP))

While interference with heme detoxification is a primary mechanism, certain quinoline-based analogues exert their antimalarial effects by targeting specific and essential parasite proteins, representing novel modes of action.

Inhibition of Translation Elongation Factor 2 (PfEF2): A series of quinoline-4-carboxamides has been identified with a mechanism of action distinct from heme polymerization inhibition. The lead compound from this series, M5717 (DDD107498), was found to inhibit Plasmodium falciparum translation elongation factor 2 (PfEF2). tandfonline.com PfEF2 is a crucial protein that catalyzes the GTP-dependent translocation of the ribosome along mRNA during protein synthesis. researchgate.net By inhibiting this essential step, these quinoline derivatives effectively halt protein production, which is lethal to the parasite. acs.org This target has been validated as M5717 progressed to preclinical development, demonstrating potent efficacy in animal models of malaria.

Inhibition of Purine Nucleoside Phosphorylase (PfPNP): The antimalarial drugs quinine (B1679958) and mefloquine have been shown to have a common binding target: P. falciparum purine nucleoside phosphorylase (PfPNP). nih.gov Plasmodium parasites are incapable of synthesizing purines de novo and rely on a salvage pathway to acquire them from the host. PfPNP is a key enzyme in this pathway. nih.gov Using a cellular thermal shift assay coupled with mass spectrometry (MS-CETSA), researchers demonstrated that both quinine and mefloquine bind within the active site of PfPNP. Quinine, in particular, binds with a low nanomolar affinity, suggesting that inhibition of this enzyme contributes significantly to its therapeutic effect.

| Compound Class | Example Compound | Protein Target | Function of Target Protein | Reference |

|---|---|---|---|---|

| Quinoline-4-carboxamide | M5717 (DDD107498) | PfEF2 | Protein Synthesis (Ribosome Translocation) | tandfonline.com |

| Tetrahydroquinoline | MMV692140 | PfEF2 | Protein Synthesis (Ribosome Translocation) | researchgate.net |

| Quinolinemethanol | Quinine | PfPNP | Purine Salvage Pathway | nih.gov |

| Quinolinemethanol | Mefloquine | PfPNP | Purine Salvage Pathway |

Accumulation in Parasite Acidic Food Vacuoles

A critical prerequisite for the antimalarial action of many quinoline drugs, particularly those that inhibit heme detoxification, is their ability to accumulate to exceptionally high concentrations within the parasite's acidic food vacuole. This organelle maintains a pH of approximately 5.0-5.2, which is significantly more acidic than the surrounding environment.

Quinoline-containing antimalarials are weak bases. In the neutral pH of the blood, a significant portion of the drug is uncharged and can readily diffuse across biological membranes, including the red blood cell membrane and the parasite's membranes. Upon entering the acidic environment of the food vacuole, the basic nitrogen atoms on the quinoline structure become protonated. This charged form of the drug is membrane-impermeable and becomes trapped within the vacuole. This process, known as "ion trapping" or "acidotropic accumulation," leads to a concentration of the drug within the food vacuole that can be several thousand times higher than in the extracellular medium.

This massive accumulation is essential for the drug's efficacy, as it delivers a high concentration of the active agent directly to the site of heme polymerization. While this process also leads to a slight increase in the vacuolar pH (alkalinization), studies have shown that this effect occurs at drug concentrations much higher than those required to kill the parasite, indicating that vacuolar alkalinization is likely a secondary consequence rather than the primary lethal mechanism.

Role of Aromaticity in Antimalarial Quinoline Derivatives

The antimalarial efficacy of quinoline derivatives is significantly influenced by the aromatic character of the quinoline ring system. mdpi.com Aromaticity is a key property that differentiates quinoline compounds with antimalarial activity from those without. researchgate.net The mechanism of action for many quinoline-based antimalarial drugs involves the inhibition of hemozoin biocrystallization in the parasite. wikipedia.org These drugs form a complex with ferriprotoporphyrin IX (Fe(III)PPIX), preventing its conversion into non-toxic β-hematin and leading to a buildup of toxic heme that kills the parasite. mdpi.com

The formation of this drug-Fe(III)PPIX complex is predominantly a π-π stacking interaction, making it highly sensitive to the aromatic properties of the drug molecule. mdpi.com Studies have shown that for quinoline derivatives to be effective antimalarial agents, they must possess specific aromaticity characteristics. mdpi.com Theoretical studies using Density Functional Theory (DFT) have revealed that while the benzene-type ring in active and inactive quinoline series has similar aromaticity, the pyridine-type ring's aromaticity is lower in compounds that exhibit antimalarial properties. researchgate.net This suggests that the properties of the pyridine-type ring are particularly crucial for the drug's activity. researchgate.net Therefore, aromaticity can be utilized as a valuable descriptor for the initial prediction of the medical effectiveness of new quinoline derivatives. mdpi.com

Mechanisms of Neuroprotective and Central Nervous System (CNS) Activity

Quinoline derivatives have demonstrated significant potential as neuroprotective agents, acting through various mechanisms to combat neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.govresearchgate.net Their multifaceted activity includes enzyme inhibition, antioxidant effects, and receptor antagonism.

A key aspect of the neuroprotective action of quinoline derivatives is their ability to inhibit enzymes whose dysregulation is implicated in neurodegenerative disorders. nih.govresearchgate.net Molecular docking simulations have shown that certain quinoline derivatives are expected to act as inhibitors of key enzymes such as Catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.govnih.govresearchgate.net

Inhibition of these enzymes can help restore neurotransmitter balance and reduce oxidative stress in the brain. For instance, AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and cognition. MAO-B inhibitors prevent the degradation of dopamine, offering a therapeutic strategy for Parkinson's disease. By acting as multifunctional agents, these quinoline compounds are promising candidates for further investigation against Alzheimer's and Parkinson's diseases. nih.govnih.gov

Table 1: Enzyme Inhibition by Selected Quinoline Derivatives

| Enzyme Target | Role in Neurodegeneration | Quinoline Derivative Action | Reference |

|---|---|---|---|

| Monoamine Oxidases (MAO-A/B) | Degrades neurotransmitters like dopamine; contributes to oxidative stress. | Inhibition by specific quinoline derivatives. | nih.govnih.gov |

| Cholinesterases (AChE/BChE) | Breaks down acetylcholine, a key neurotransmitter for memory. | Inhibition by specific quinoline derivatives. | nih.govnih.gov |

| Catechol-O-methyltransferase (COMT) | Involved in the degradation of catecholamine neurotransmitters like dopamine. | Inhibition by specific quinoline derivatives. | nih.govnih.gov |

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Quinoline derivatives exhibit potent antioxidant activity, primarily through two mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). nih.govnih.govresearchgate.net The antioxidant efficacy of these compounds is evaluated by predicting their ionization potential (IP) and bond dissociation energies (BDE). nih.govnih.govresearchgate.net

Single Electron Transfer (SET): In the SET mechanism, the antioxidant quinoline derivative donates a single electron to a free radical, neutralizing it. The ionization potential is a key parameter for evaluating a compound's ability to donate an electron. nih.govnih.gov

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching it. Bond dissociation energy is directly related to the capability of a compound to donate a hydrogen atom. nih.govnih.gov

Studies have identified several quinoline derivatives that are more efficient antioxidants than the reference compound Trolox. nih.govnih.gov This free radical scavenging ability indicates their potential for neuroprotection in conditions like Parkinson's disease. researchgate.net

The serotonin 5-HT6 receptor is a promising target for treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. nih.govportico.org Antagonism of this receptor has been shown to enhance learning and memory. nih.gov Several quinoline derivatives have been developed and identified as potent and selective 5-HT6 receptor antagonists. nih.govacs.org

For example, a class of antagonists based on the 1H-pyrrolo[3,2-c]quinoline core has shown high binding affinity for the 5-HT6 receptor, comparable to reference compounds. nih.gov These antagonists are proposed as a promising approach for treating cognitive impairment. portico.org The development of radiolabeled quinolines that act as 5-HT6 receptor ligands also provides valuable diagnostic tools for positron emission tomography (PET) imaging. acs.orgnih.gov The simultaneous blockade of 5-HT3 and 5-HT6 receptors by certain quinoline-based compounds, such as FPPQ, has been shown to normalize brain oscillatory activity disrupted by phencyclidine, suggesting a new target for antipsychotic drug development. nih.gov

Mechanisms of Other Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)

Quinoline-based compounds have demonstrated notable inhibitory effects against carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. These enzymes are key targets in the management of type 2 diabetes, as their inhibition can delay carbohydrate digestion and consequently lower postprandial blood glucose levels. nih.govnih.gov

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down oligosaccharides and disaccharides into monosaccharides for absorption. nih.gov The inhibition of this enzyme is a well-established therapeutic strategy for managing hyperglycemia. Numerous studies have shown that quinoline derivatives are potent α-glucosidase inhibitors, often exhibiting significantly lower IC50 values than the standard drug, acarbose. nih.govmdpi.com

The mechanism of inhibition by quinoline analogues varies, with studies reporting competitive, non-competitive, and mixed-type inhibition. nih.govnih.govmdpi.com For example, a series of novel quinoline-based-benzo[d]imidazole derivatives were found to be significant α-glucosidase inhibitors, with the most potent compound acting as a competitive inhibitor. nih.gov In contrast, a study on quinoline-1,3,4-oxadiazole conjugates revealed a non-competitive mode of inhibition, suggesting that these compounds bind to an allosteric site on the enzyme rather than the active site. nih.gov This allosteric binding is considered advantageous as it may be less susceptible to competition from high substrate concentrations. nih.gov

Structure-activity relationship (SAR) analyses have provided insights into the structural requirements for potent α-glucosidase inhibition. For instance, substitutions on the quinoline ring and the nature of linked heterocyclic moieties have been shown to significantly influence inhibitory activity. nih.govfrontiersin.org

Table 1: α-Glucosidase Inhibitory Activity of Selected Quinoline-Based Analogues

| Compound | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Quinoline-based-benzo[d]imidazole derivative (9d) | 3.2 ± 0.3 | Competitive | nih.gov |

| Quinoline-1,3,4-oxadiazole conjugate (4i) | 15.85 | Non-competitive | nih.gov |

| Indolo[1,2-b]isoquinoline derivative (11) | 3.44 ± 0.36 | Mixed-type | mdpi.com |

| 7-quinolinyl-bearing triazole analog | 1.20 ± 0.10 | Not specified | frontiersin.org |

This table is interactive and can be sorted by column.

α-Amylase Inhibition

α-Amylase is an enzyme that hydrolyzes complex carbohydrates, such as starch, into smaller oligosaccharides in the digestive tract. frontiersin.org Similar to α-glucosidase, its inhibition can help in controlling postprandial hyperglycemia. Several quinoline-based analogues have been identified as effective inhibitors of α-amylase. frontiersin.orgresearchgate.net

Research has shown that quinoline derivatives can exhibit significant α-amylase inhibitory activity, with some compounds having IC50 values in the low micromolar range. frontiersin.org For example, a study on 7-quinolinyl-bearing triazole analogs reported IC50 values for α-amylase inhibition ranging from 0.80 ± 0.05 µM to 40.20 ± 0.70 µM. frontiersin.org The SAR for α-amylase inhibition by these compounds indicated that electron-withdrawing groups, such as a fluoro moiety, on an attached aryl ring played a significant role in their inhibitory potency. frontiersin.org

Kinetic studies have revealed that quinoline hydrazones can act as both non-competitive and uncompetitive inhibitors of α-amylase, indicating diverse mechanisms of enzyme-inhibitor interaction. researchgate.net

Table 2: α-Amylase Inhibitory Activity of Selected Quinoline-Based Analogues

| Compound | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 7-quinolinyl-bearing triazole analog | 0.80 ± 0.05 | Not specified | frontiersin.org |

| Quinoline bearing proline analog (6c) | Significant activity | Not specified | researchgate.net |

| Quinoline hydrazone analog | 0.711 ± 0.020 | Non-competitive/Uncompetitive | researchgate.net |

This table is interactive and can be sorted by column.

Computational and Theoretical Studies on 8 Chloroquinolin 3 Amine Hydrochloride and Quinoline Derivatives

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is crucial for understanding drug-receptor interactions, predicting binding affinities, and identifying key structural features responsible for biological activity. researchgate.netmdpi.com

Molecular docking studies on a wide array of quinoline (B57606) derivatives have revealed diverse binding modes within the active sites of various protein targets. These studies analyze interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for the stability of the ligand-protein complex. nih.govsemanticscholar.org

For instance, docking studies of novel quinoline derivatives designed as protease inhibitors for SARS-CoV-2 showed interactions at the allosteric site of the main protease (Mpro) enzyme. nih.govresearchgate.net The binding mode of N1, N4-bis ((2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine with the human AKT1 enzyme, a protein implicated in cancer, revealed that both hydrogen bonding and hydrophobic interactions are vital for the complex's structure and function. nih.gov Similarly, studies on 2H-thiopyrano[2,3-b]quinoline derivatives targeting the CB1a protein identified potential bioactivity through high binding affinity and significant residual and hydrogen bonding interactions. semanticscholar.orgnih.gov

In the context of HIV, synthesized pyrazoline and pyrimidine-containing quinoline derivatives were docked into the active site of the HIV reverse transcriptase protein to explore their binding interactions. nih.govtubitak.gov.tr For c-Met kinase inhibitors like foretinib, the quinoline scaffold binds to the ATP-binding site in an extended conformation, occupying a deep hydrophobic pocket. nih.gov The versatility of the quinoline nucleus allows it to form key interactions across different enzyme families, from kinases to proteases and reverse transcriptases. nih.govnih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.gov A more negative score generally indicates a more favorable binding interaction. uobaghdad.edu.iq

Studies on various quinoline derivatives have reported a wide range of binding affinities depending on the specific derivative and the target protein. For example, 2H-thiopyrano[2,3-b]quinoline derivatives showed binding affinities against the CB1a protein ranging from -5.3 to -6.1 kcal/mol. semanticscholar.orgnih.gov In another study, newly synthesized quinoline derivatives targeting the HIV reverse transcriptase protein yielded promising results, with one compound achieving a docking score of -10.67, which was superior to the standard drugs used as controls. nih.govtubitak.gov.tr

Docking of different quinoline derivatives against a dehydrogenase inhibitor target produced binding affinities ranging from -6.2 kcal/mol to -5.3 kcal/mol for one derivative and -6.9 kcal/mol to -5.1 kcal/mol for another. researchgate.net For novel fluoroquinolones designed as antibacterial agents, the calculated binding affinities (ΔG) against various bacterial proteins were as high as -8.562 kcal/mol. uobaghdad.edu.iq These predictive scores are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov

| Derivative Class | Target Protein | Predicted Binding Affinity / Docking Score |

| 2H-thiopyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 kcal/mol |

| Pyrimidine-containing quinoline | HIV Reverse Transcriptase | -10.675 |

| Fluoroquinolones | E. coli Gyrase B | -8.562 kcal/mol |

| N1, N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine | Human AKT1 | GOLD Score: 113.76 |

A significant outcome of molecular docking is the identification of specific amino acid residues within the receptor's active site that form crucial interactions with the ligand. semanticscholar.org These interactions anchor the ligand in the binding pocket and are essential for its biological effect.

For example, docking of quinoline derivatives into the SARS-CoV-2 Mpro enzyme revealed hydrogen bonds with highly conserved amino acids, including His41, His164, and Glu166, and π-interactions with His41. nih.govresearchgate.net In studies of quinoline-based c-Met inhibitors, the quinoline nitrogen consistently forms a hydrogen bond with the backbone of the conserved Val851 residue in the kinase hinge region, an interaction that mimics the binding of natural ATP. nih.gov Other key residues involved in the binding of these inhibitors include Ser774 and Asp933. nih.gov

In the active site of acetylcholinesterase, quinoline derivatives have been shown to interact with key residues such as Gly121 and Gly122 in the anionic site, as well as aromatic residues like Tyr124 and Tyr337 in the gorge of the enzyme. nih.govmdpi.com For 2H-thiopyrano[2,3-b]quinoline analogues, interacting residues in the CB1a protein included ILE-8, LYS-7, LYS-11, TRP-12, and PHE-15. nih.gov The identification of these key residues provides a roadmap for structure-based drug design, allowing chemists to modify the ligand to enhance interactions and improve potency and selectivity.

| Target Protein | Key Interacting Amino Acid Residues | Reference |

| SARS-CoV-2 Mpro | His41, Tyr54, His164, Glu166, Asp187, Gln189 | nih.govresearchgate.net |

| c-Met Kinase Domain | Val851, Ser774, Asp933, Ala1226 | nih.gov |

| Acetylcholinesterase (AChE) | Gly121, Gly122, Tyr124, Tyr337, Tyr341 | nih.govmdpi.com |

| CB1a | ILE-8, GLU-9, LYS-10, LYS-11, TRP-12, VAL-14, PHE-15 | nih.gov |

| Human AKT1 | Asn49, Trp80, Ile84, Ser157, Lys220, Arg225 | nih.gov |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is used to assess the stability of the docked complex, analyze its flexibility, and understand the influence of the surrounding environment, such as water molecules. nih.gov

MD simulations are frequently performed on docked ligand-receptor complexes to validate their stability. nih.govresearchgate.net A key metric used in this analysis is the root-mean-square deviation (RMSD), which measures the average change in the displacement of a selection of atoms over time. A stable RMSD value for the protein-ligand complex throughout the simulation suggests that the ligand remains securely bound in the active site and that the complex is conformationally stable. mdpi.com

In a study of quinoline-3-carboxamide (B1254982) derivatives with various kinases, MD simulations were run for 100 nanoseconds. mdpi.com The analysis of the RMSD for the protein-ligand complexes confirmed that the secondary structure of the proteins remained stable throughout the simulation, indicating stable binding. mdpi.com Similarly, MD simulations of a novel quinoline derivative (compound 5) with the SARS-CoV-2 protease enzyme revealed comparable stability to a reference drug, remdesivir. nih.gov The analysis of conformational stability, residue flexibility, and compactness all pointed to the formation of a stable ligand-Mpro complex. nih.govresearchgate.net These stability analyses provide greater confidence in the binding modes predicted by molecular docking. mdpi.com

MD simulations allow for the study of interactions, like hydrogen bonds, over the duration of the simulation, providing a more dynamic picture than static docking. For example, MD simulations of a quinoline derivative with the SARS-CoV-2 protease showed a large number of intermolecular hydrogen bonds with residues Glu166 and Gln189, indicating a strong and stable interaction that validated the initial docking results. nih.gov The analysis of the solvent accessible surface area (SASA) can also provide insights into how the binding of a ligand affects the protein's exposure to the solvent, which relates to the compactness and stability of the complex. nih.gov

The influence of the solvent itself is a critical factor. Quantum chemical calculations have been used to study the effect of different solvents on the physicochemical properties of quinoline derivatives. researchgate.net These studies show that solvent polarity can significantly affect the dipole moment and the solvation energy of the molecules. researchgate.net MD simulations inherently account for the dynamic effects of solvent molecules (typically water), providing a more realistic environment for studying ligand-receptor interactions compared to in-vacuo calculations. mdpi.com For instance, simulations of quinoline-3-carboxamides (B1200007) revealed conformational interconversions of the ligand within the binding site, attributed to the flexibility of the protein and free rotation of bonds, dynamics that are captured in the explicit solvent environment of an MD simulation. mdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govrsc.org It has been widely applied to study quinoline and its derivatives, providing valuable insights into their stability, reactivity, and potential biological activity. nih.govarabjchem.orgscirp.orguantwerpen.be

DFT calculations are employed to determine the electronic structure of quinoline derivatives, including 8-Chloroquinolin-3-amine hydrochloride. A key aspect of this analysis is the study of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govarabjchem.orgscirp.orguantwerpen.be

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, whereas a smaller gap indicates a more polarizable and reactive molecule. nih.gov

For various quinoline derivatives, DFT calculations have been used to compute the HOMO-LUMO energy gaps. nih.gov For example, in a study of a series of synthesized quinoline derivatives, the calculated energy gaps ranged from 1.878 eV to 3.938 eV. nih.gov The distribution of electron density in the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. nih.gov

The following table presents the calculated HOMO, LUMO, and energy gap values for selected quinoline derivatives from a recent study.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 6a | -5.779 | -3.851 | 1.928 |

| 6aw | -5.341 | -1.946 | 3.395 |

| 6y | -5.415 | -2.069 | 3.346 |

Data sourced from a study on tunable quinoline derivatives. rsc.org

Furthermore, DFT calculations allow for the determination of other quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, chemical potential, and chemical hardness and softness. nih.govrsc.orgarabjchem.orgresearchgate.net These parameters provide a deeper understanding of the electronic properties and reactivity of the molecules. nih.govrsc.orgnih.gov

DFT calculations are a valuable tool for predicting the reactivity of molecules and for elucidating reaction mechanisms. nih.govnih.govnih.gov The analysis of the electronic structure, particularly the FMOs and the molecular electrostatic potential (MEP), helps in identifying the most probable sites for electrophilic and nucleophilic attack. nih.govrsc.org

The MEP surface visually represents the charge distribution within a molecule, with electron-rich regions (negative potential) indicating sites susceptible to electrophilic attack and electron-poor regions (positive potential) indicating sites prone to nucleophilic attack. rsc.org

DFT has been employed to study the hydrodenitrogenation (HDN) mechanism of quinoline, a process relevant to the removal of nitrogen from petroleum feedstocks. nih.gov These studies have explored the hydrogenation and ring-opening reaction pathways on different catalyst surfaces, providing insights into the structure-activity relationship of the catalysts. nih.gov

In synthetic chemistry, DFT calculations can help in understanding and optimizing reaction conditions. For instance, in the synthesis of a series of quinoline-amide derivatives, DFT was used to understand the stability of the most active compounds. nih.govrsc.org

Moreover, DFT can be used to investigate the mechanisms of chemical reactions involving quinoline derivatives. acs.org For example, studies have explored the 1,5-sigmatropic rearrangement in the formation of 3-hydroxyquinolines. acs.org By modeling the potential energy surface and identifying transition states, researchers can gain a detailed understanding of the reaction pathway. acs.org

Aromaticity is a fundamental concept in organic chemistry that can also serve as a useful descriptor for predicting the pharmacological activity of certain compounds. mdpi.comresearchgate.net In the case of quinoline derivatives, DFT calculations have been used to quantify the aromaticity of the benzene (B151609) and pyridine (B92270) rings within the quinoline scaffold. mdpi.comresearchgate.net

Various aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and Paramagnetic, Diamagnetic, and Lagrangian Anisotropy (PDI), can be calculated using DFT. mdpi.comresearchgate.netuj.edu.pl These indices provide a quantitative measure of the degree of electron delocalization and, consequently, the aromatic character of the rings.

A study on quinoline-based antimalarial agents revealed a correlation between the aromaticity of the pyridine-type ring and the compound's biological activity. mdpi.comresearchgate.net It was observed that compounds with antimalarial properties generally exhibited lower aromaticity in the pyridine ring compared to inactive compounds. mdpi.comresearchgate.net This suggests that the properties of the pyridine ring are crucial for the drug's mechanism of action, which involves the formation of a π-π complex with ferriprotoporphyrin IX. mdpi.com

The aromaticity of the quinoline rings can be influenced by the nature and position of substituents. mdpi.com For example, the presence of amino or chloro substituents can modify the electron delocalization in different ways, thereby affecting the aromaticity and, potentially, the biological activity. mdpi.com

The table below shows a comparison of aromaticity indices for the benzene and pyridine rings in two series of quinoline derivatives, one with antimalarial activity (Series A) and one without (Series B).

| Ring Type | Aromaticity Index | Series A (Active) | Series B (Inactive) |

| Benzene | HOMA | ~0.99 | Variable |

| Pyridine | HOMA | Lower | Higher |

This table is a simplified representation based on the findings that the pyridine ring's aromaticity is a key differentiator. mdpi.com

Therefore, aromaticity analysis using DFT can be a valuable tool in the initial stages of drug design, helping to predict the potential medicinal effectiveness of new quinoline derivatives. mdpi.comresearchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These models are built upon large datasets of experimentally determined properties and employ a range of algorithms, from simple empirical rules to complex machine learning models. The goal is to identify compounds with desirable drug-like properties early in the discovery pipeline, reducing the time and cost associated with experimental assays.

For quinoline derivatives, various software and web-based tools are available to predict ADME properties. Platforms like SwissADME, pkCSM, and ADMETlab provide a suite of predictive models for a comprehensive ADME profile. These tools utilize a molecule's two-dimensional structure to calculate a wide array of physicochemical descriptors, which are then used as inputs for the predictive models.